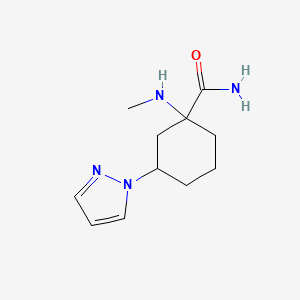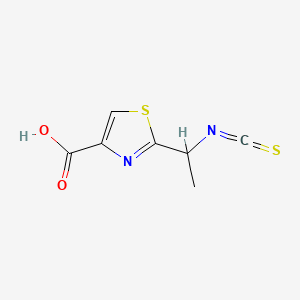
2-(1-Isothiocyanatoethyl)thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Isothiocyanatoethyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. The thiazole ring, a five-membered ring with sulfur and nitrogen, is a key feature of this compound. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isothiocyanatoethyl)thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with isothiocyanates. One common method includes the reaction of 2-aminothiazole with ethyl isothiocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Isothiocyanatoethyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thioureas, carbamates, or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(1-Isothiocyanatoethyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Isothiocyanatoethyl)thiazole-4-carboxylic acid involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The thiazole ring may also interact with specific receptors or pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Isothiocyanatoethyl)benzothiazole-4-carboxylic acid: Similar structure but with a benzene ring fused to the thiazole.
2-(1-Isothiocyanatoethyl)oxazole-4-carboxylic acid: Contains an oxygen atom in place of sulfur in the ring.
2-(1-Isothiocyanatoethyl)imidazole-4-carboxylic acid: Contains two nitrogen atoms in the ring.
Uniqueness
2-(1-Isothiocyanatoethyl)thiazole-4-carboxylic acid is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct chemical and biological properties. The isothiocyanate group adds to its reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H6N2O2S2 |
|---|---|
Peso molecular |
214.3 g/mol |
Nombre IUPAC |
2-(1-isothiocyanatoethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O2S2/c1-4(8-3-12)6-9-5(2-13-6)7(10)11/h2,4H,1H3,(H,10,11) |
Clave InChI |
IHZBZUOYKNIKDT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=CS1)C(=O)O)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


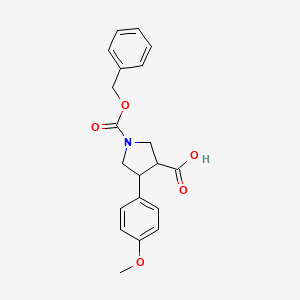
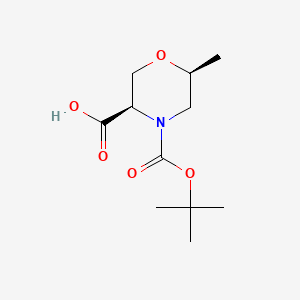

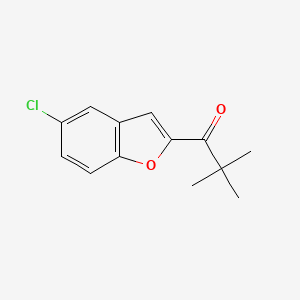
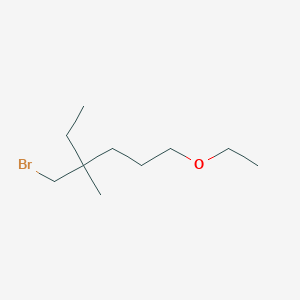



![3'-(aminomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide hydrochloride](/img/structure/B13633148.png)
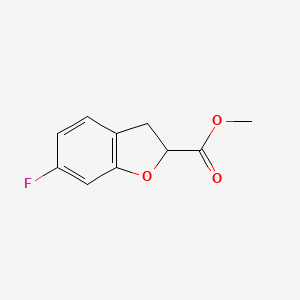
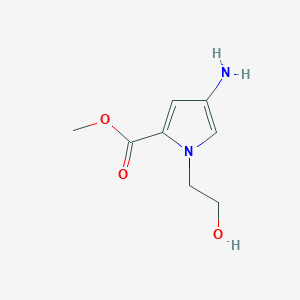
![Ethyl 3-(5-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acrylate](/img/structure/B13633167.png)
![3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid](/img/structure/B13633169.png)
